1-Phenoxy-2-propanol 1-Phenoxy-2-propanol
Brand Name: Vulcanchem
CAS No.: 770-35-4
VCID: VC21231751
InChI: InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES: CC(COC1=CC=CC=C1)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

1-Phenoxy-2-propanol

CAS No.: 770-35-4

Cat. No.: VC21231751

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

1-Phenoxy-2-propanol - 770-35-4

Specification

CAS No. 770-35-4
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 1-phenoxypropan-2-ol
Standard InChI InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Standard InChI Key IBLKWZIFZMJLFL-UHFFFAOYSA-N
Impurities Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
SMILES CC(COC1=CC=CC=C1)O
Canonical SMILES CC(COC1=CC=CC=C1)O
Boiling Point 241.2 °C
Colorform Colorless to yellow liquid
Melting Point 11.4 °C

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